(R)-2-苯甲酰氨基-2-苯基乙酸

描述

Synthesis Analysis

The synthesis of related compounds involves several innovative methodologies, including copper(ii)-mediated amidation of phenylacetic acids, showcasing the assembly of primary amines and phenylacetic acids to produce N-aryl substituted benzamides in the presence of copper(ii) acetate. This process is particularly notable for its application in the synthesis of secondary benzamides, indicating the potential pathways for synthesizing compounds like (R)-2-Benzamido-2-phenylacetic acid (Deng, Huang, & Liu, 2018). Other synthetic approaches include the carbonylation of benzyl halides in the presence of a rhodium catalyst to efficiently convert to phenylacetic acids, highlighting a method that could potentially be adapted for the synthesis of (R)-2-Benzamido-2-phenylacetic acid (Giroux, Nadeau, & Han, 2000).

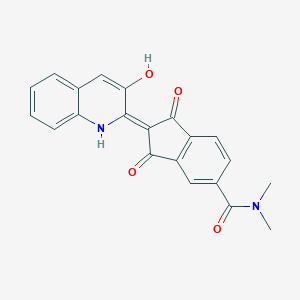

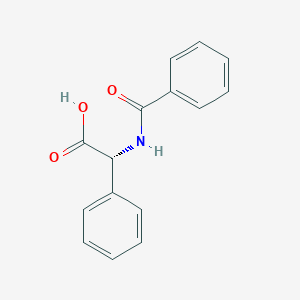

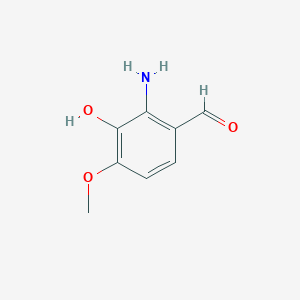

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-2-Benzamido-2-phenylacetic acid often features complex interactions and configurations that are crucial for their chemical properties and reactivity. The stereochemistry of such compounds is vital for their synthesis and application, as seen in the stereocontrolled synthesis of dipeptide isosteres, which provides insights into the configuration and conformation of molecules with similar backbones (Nadin, Lopez, Neduvelil, & Thomas, 2001).

Chemical Reactions and Properties

(R)-2-Benzamido-2-phenylacetic acid and its analogs undergo various chemical reactions that modify their structure and functionality. For instance, the copper-catalyzed oxidative decarboxylative arylation of benzothiazoles with phenylacetic acids showcases the type of reactions these compounds can participate in, indicating the potential for complex transformations (Song, Feng, & Zhou, 2013).

Physical Properties Analysis

The physical properties of (R)-2-Benzamido-2-phenylacetic acid, such as solubility, melting point, and crystal structure, are essential for its handling and application in various synthetic processes. While specific studies on this compound were not highlighted, research on similar compounds provides a foundation for understanding the factors that influence these properties.

Chemical Properties Analysis

The chemical properties, including acidity, reactivity towards different reagents, and stability under various conditions, dictate the versatility of (R)-2-Benzamido-2-phenylacetic acid in synthetic applications. Theoretical studies on the substituent effects on the gas-phase acidities of phenylacetic acids offer insights into the acidity and stability of similar compounds, which are crucial for designing reaction conditions and synthesis pathways (Nakata, Fujio, Nishimoto, & Tsuno, 2013).

科学研究应用

1. 在肿瘤成像中的潜在应用

(R)-2-苯甲酰氨基-2-苯基乙酸衍生物已被探索其在肿瘤成像中的潜在应用。何等人(2011 年)的一项研究合成了 2-R1-2-(4-(2-氟乙氧基)苯甲酰氨基)乙酸,该化合物显示出作为 PET 成像剂的希望,特别是对于荷瘤小鼠。该化合物表现出令人满意的稳定性和高放射化学纯度,表明其在未来制药应用中的潜力 (何等人,2011 年)。

2. 抗菌和抗氧化活性

从内生链霉菌中分离出一种新的苯甲酰胺化合物,其在结构上与 (R)-2-苯甲酰氨基-2-苯基乙酸相关,被发现具有抗菌和抗氧化活性。杨等人(2015 年)的这一发现表明类似化合物在治疗细菌感染和氧化应激相关疾病中具有潜在应用 (杨等人,2015 年)。

3. 仲苯甲酰胺的合成

邓等人(2018 年)开发了一种使用伯胺和苯乙酸(包括 (R)-2-苯甲酰氨基-2-苯基乙酸)合成 N-芳基取代苯甲酰胺的新方法。该方法涉及乙酸铜(ii),为合成在药物化学中很重要的仲苯甲酰胺提供了一条新途径 (邓等人,2018 年)。

4. 抗菌活性

卡莱等人(2018 年)合成了 (R)-2-苯甲酰氨基-2-苯基乙酸的衍生物,并测试了其对革兰氏阳性菌和革兰氏阴性菌的抗菌活性。研究结果表明,此类化合物可以是有效的杀菌剂,表明其有望开发成新的抗生素 (卡莱等人,2018 年)。

5. 在癌症中的抗增殖活性

拉法等人(2011 年)合成了一系列与 (R)-2-苯甲酰氨基-2-苯基乙酸相关的 2-{[(2E)-3-苯基丙-2-烯酰]氨基}苯甲酰胺,并评估了它们对各种癌细胞系的抗增殖活性。这些化合物显示出作为抗微管蛋白剂的希望,表明其在癌症治疗中的潜在用途 (拉法等人,2011 年)。

作用机制

Target of Action

It is known that similar compounds, such as ®-lipoic acid, have been found to target histone deacetylases (hdacs), including hdac1, hdac2, hdac3, hdac6, hdac8, and hdac10 . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene expression regulation, cell cycle progression, and developmental events .

Mode of Action

It can be inferred from related compounds that it may act as an antioxidant . Antioxidants like ®-lipoic acid work by donating electrons to free radicals, effectively neutralizing them and preventing further damage . This interaction with its targets could lead to changes in the cellular environment, potentially affecting various biochemical pathways.

Biochemical Pathways

Based on its potential antioxidant properties, it could be involved in pathways related to oxidative stress and free radical scavenging

Pharmacokinetics

Similar compounds like ®-lipoic acid have been found to have poor aqueous solubility, leading to poor absorption and low bioavailability . This could impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially requiring specific delivery methods or formulations to improve its bioavailability.

Result of Action

If it acts similarly to ®-lipoic acid, it could have antioxidant effects, neutralizing free radicals and reducing oxidative stress . This could potentially protect cells from damage, although the specific effects would likely depend on the cellular context and the presence of other factors.

属性

IUPAC Name |

(2R)-2-benzamido-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDLFRQZDTZESK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426221 | |

| Record name | (R)-2-Benzamido-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10419-67-7 | |

| Record name | (R)-2-Benzamido-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzoyl-D-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E)-ethylideneamino]benzamide](/img/structure/B81556.png)